molecular formula C6H8ClNO2 B7800920 (2,4-Dihydroxyphenyl)azanium;chloride

(2,4-Dihydroxyphenyl)azanium;chloride

Cat. No.: B7800920
M. Wt: 161.58 g/mol
InChI Key: LLJMPRKYLLJAEB-UHFFFAOYSA-N
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Description

(2,4-Dihydroxyphenyl)azanium;chloride is an organic ammonium salt characterized by a phenyl ring substituted with hydroxyl groups at the 2- and 4-positions, linked to an azanium (NH₃⁺) group and a chloride counterion. Its molecular formula is C₆H₈ClNO₂, with a molecular weight of 161.59 g/mol (estimated). Notably, derivatives of dihydroxyphenyl compounds are critical in drug development, such as L-Dopa (used in Parkinson’s disease) and norepinephrine (a neurotransmitter) .

Properties

IUPAC Name

(2,4-dihydroxyphenyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3,8-9H,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJMPRKYLLJAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dihydroxyphenyl)azanium;chloride typically involves the hydroxylation of dopamine. The process can be summarized as follows:

    Hydroxylation of Dopamine: Dopamine is hydroxylated at the beta-carbon by the enzyme dopamine beta-hydroxylase, resulting in the formation of norepinephrine.

    Formation of Hydrochloride Salt: The free base form of norepinephrine is then reacted with hydrochloric acid to form norepinephrine hydrochloride.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using biotechnological methods. The process includes:

    Fermentation: Microbial fermentation processes are employed to produce dopamine, which is then converted to norepinephrine.

    Chemical Synthesis: Chemical synthesis methods are used to convert dopamine to norepinephrine, followed by the formation of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dihydroxyphenyl)azanium;chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form adrenochrome and other oxidation products.

    Reduction: Reduction reactions can convert it back to dopamine.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides and anhydrides.

Major Products

    Oxidation Products: Adrenochrome and other quinone derivatives.

    Reduction Products: Dopamine.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2,4-Dihydroxyphenyl)azanium;chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is studied for its role as a neurotransmitter and its effects on the nervous system.

    Medicine: It is used in the treatment of hypotension and cardiac arrest due to its vasoconstrictive properties.

    Industry: It is employed in the manufacture of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of (2,4-Dihydroxyphenyl)azanium;chloride involves its interaction with adrenergic receptors. It primarily targets alpha and beta-adrenergic receptors, leading to:

    Vasoconstriction: Activation of alpha-adrenergic receptors causes vasoconstriction, increasing blood pressure.

    Cardiac Stimulation: Activation of beta-adrenergic receptors increases heart rate and contractility.

    Neurotransmission: It acts as a neurotransmitter in the central and peripheral nervous systems, modulating various physiological responses.

Comparison with Similar Compounds

L-Dopa Hydrochloride

  • Molecular Formula: C₉H₁₂ClNO₄
  • Structure : Features a 3,4-dihydroxyphenyl group linked to an alanine backbone (carboxylic acid and amine groups) .
  • Key Differences :
    • Substitution Pattern : L-Dopa has hydroxyl groups at the 3- and 4-positions on the phenyl ring, compared to 2,4-dihydroxy substitution in the target compound.
    • Functional Groups : L-Dopa includes a carboxylate group, enhancing its solubility and role as a neurotransmitter precursor. The target compound lacks this, making it less polar.
  • Applications : L-Dopa is a Parkinson’s disease therapeutic, whereas (2,4-dihydroxyphenyl)azanium;chloride derivatives may serve as intermediates in synthesizing catechol-based drugs .

Norepinephrine Hydrochloride

  • Molecular Formula: C₈H₁₂ClNO₃
  • Structure: Contains a 3,4-dihydroxyphenyl group attached to an ethanolamine chain (β-hydroxyl and amine groups) .
  • Key Differences: Backbone: Norepinephrine’s ethanolamine chain facilitates receptor binding in the sympathetic nervous system. The target compound’s simpler azanium group limits such interactions. Bioactivity: Norepinephrine acts as a hormone and neurotransmitter, while the target compound’s bioactivity remains understudied but may relate to antioxidant or metal-chelating properties .

(2,4-Dichlorophenyl)azanium;chloride

  • Molecular Formula : C₆H₅Cl₃N
  • Structure : Chlorine substituents at the 2- and 4-positions on the phenyl ring, with an azanium group .
  • Key Differences :
    • Substituent Effects : Chlorine atoms increase lipophilicity and electron-withdrawing effects, contrasting with the hydroxyl groups in the target compound, which enhance hydrophilicity and hydrogen-bonding capacity.
    • Applications : Dichlorophenyl derivatives are often used in agrochemicals (e.g., pesticides) due to their stability, whereas dihydroxyphenyl derivatives are more common in pharmaceuticals .

L-Dopa Benzyl Ester Hydrochloride

  • Molecular Formula: C₁₆H₁₈ClNO₄
  • Structure : Benzyl ester of L-Dopa, with a 3,4-dihydroxyphenyl group and esterified carboxylate .
  • Key Differences: Esterification: The benzyl ester increases lipophilicity, improving blood-brain barrier penetration compared to the parent L-Dopa or the target compound.

Structural and Functional Group Analysis

Compound Molecular Formula Substituents (Phenyl Ring) Key Functional Groups Applications References
This compound C₆H₈ClNO₂ 2-OH, 4-OH Azanium (NH₃⁺), Cl⁻ Pharmaceutical intermediates, antioxidants
L-Dopa Hydrochloride C₉H₁₂ClNO₄ 3-OH, 4-OH Carboxylate, amine Parkinson’s disease therapy
Norepinephrine Hydrochloride C₈H₁₂ClNO₃ 3-OH, 4-OH Ethanolamine, β-hydroxyl Neurotransmitter, vasopressor
(2,4-Dichlorophenyl)azanium;chloride C₆H₅Cl₃N 2-Cl, 4-Cl Azanium (NH₃⁺), Cl⁻ Agrochemical intermediates
L-Dopa Benzyl Ester Hydrochloride C₁₆H₁₈ClNO₄ 3-OH, 4-OH Benzyl ester, amine Prodrug for L-Dopa

Research Findings and Implications

  • Solubility and Reactivity : The 2,4-dihydroxy substitution in the target compound enhances solubility in polar solvents compared to chlorinated analogs. However, it is less soluble than L-Dopa due to the absence of a carboxylate group .
  • Synthetic Utility : Its structure serves as a precursor for triazine-based UV absorbers (e.g., 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine), highlighting its role in materials science .

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